molecular formula C10H10N4O3S B1351401 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- CAS No. 115398-67-9

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-

Cat. No.: B1351401
CAS No.: 115398-67-9
M. Wt: 266.28 g/mol
InChI Key: BYHZJNRZNWZUOA-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-: is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring fused with a thione group, an amino group, and a benzodioxole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via the cyclization of hydrazine derivatives with carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through nucleophilic substitution reactions, where a suitable benzodioxole derivative reacts with the triazole intermediate.

    Amino Group Addition: The amino group is usually introduced through amination reactions, often involving the use of ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzodioxole moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated benzodioxole derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 3H-1,2,4-Triazole-3-thione derivatives exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. These activities make them valuable in the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising lead compound in drug discovery.

Industry

Industrially, the compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactivity. It is also employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- stands out due to the presence of the benzodioxole moiety, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and broadens its range of biological activities, making it a versatile compound in various applications.

Properties

IUPAC Name

4-amino-3-(1,3-benzodioxol-5-yloxymethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c11-14-9(12-13-10(14)18)4-15-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHZJNRZNWZUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151067
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115398-67-9
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115398679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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